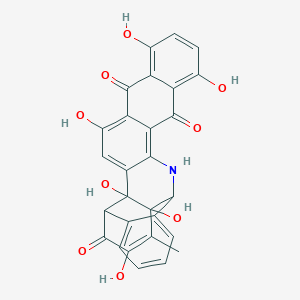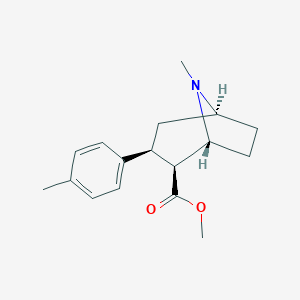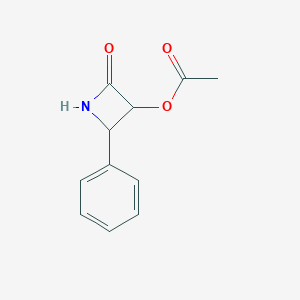
Dynemicin Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dynemicin Q is a natural product that has been discovered from Micromonospora sp. It is a member of the enediyne family of compounds, which are known for their potent anticancer activity. Dynemicin Q has been found to be highly effective against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents.
Aplicaciones Científicas De Investigación
Biosynthesis and Gene Encoding
- Dynemicin, including Dynemicin Q, is a member of the enediyne antitumor antibiotic family, characterized by a novel anthraquinone-fused structure. The biosynthetic genes for its enediyne core, specifically dynE8, U14, and U15, along with a tailoring oxidase gene (orf23), are essential for its production. This finding is significant for understanding the biosynthesis and potential genetic modifications of Dynemicin Q (Gao & Thorson, 2008).
DNA Binding and Cleavage Properties
- Dynemicin Q, like other dynemicins, exhibits DNA-binding properties, contributing to its antitumor activity. This class of compounds intercalates into DNA, causing strand breaks and exhibiting cytotoxicity against certain cell lines (Shirai et al., 1995).
- Dynemicin's hybrid structure with anthraquinone and enediyne cores allows it to effectively bind and cleave DNA. This dual-action mechanism makes it a useful tool for probing DNA structures and understanding the interaction between drugs and genetic material (Sugiura et al., 1990).
Role of Polyketide Synthase in Biosynthesis
- The synthesis of Dynemicin Q involves a polyketide synthase, DynE8, which plays a dual role in forming both the enediyne and anthraquinone cores. This multifunctional enzyme's role is pivotal in the complex biosynthesis pathway of Dynemicin Q, offering insights for potential synthetic modifications (Cohen & Townsend, 2017).
Computer Modeling and Mechanistic Insights
- Computer modeling of Dynemicin Q has provided insights into its mechanism of DNA cleavage, highlighting the importance of its diradical intermediate. This research contributes to understanding the drug's interaction with DNA and potential pathways for therapeutic applications (Wender et al., 1991).
Synthetic Analogs and Trigger Mechanisms
- The synthesis of Dynemicin A analogs, including Dynemicin Q, has been explored. These analogs are categorized by their trigger mechanisms, offering a range of structural varieties and insights into their antitumor activity. This research is crucial for the development of more effective and specific anticancer drugs (Maier et al., 1999).
Light-Induced DNA Cleavage
- Dynemicin Q, under visible light irradiation, can induce DNA strand breaks. This property is particularly important for understanding its mechanism of action and potential applications in targeted cancer therapy (Shiraki & Sugiura, 1990).
Biosynthetic Studies
- Detailed biosynthetic studies have been conducted on Dynemicin Q, revealing its complex origin from heptaketide chains. This research is vital for comprehending its natural production process and potential biosynthetic modifications (Tokiwa et al., 1992).
Design and Synthesis of Models
- The synthesis of Dynemicin Q models has helped in understanding its chemical behavior and DNA interaction, contributing to the development of more efficient synthetic methods and therapeutic strategies (Nicolaou et al., 1993).
Propiedades
Número CAS |
138370-14-6 |
|---|---|
Nombre del producto |
Dynemicin Q |
Fórmula molecular |
C28H19NO9 |
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
2,3,5,20,23,27-hexahydroxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),4,8,10,12,16,19,21,23,26-decaene-6,18,25-trione |
InChI |
InChI=1S/C28H19NO9/c1-9-22(33)25(36)20-10-4-2-3-5-11(10)26-27(9,37)28(20,38)12-8-15(32)18-19(21(12)29-26)24(35)17-14(31)7-6-13(30)16(17)23(18)34/h2-8,20,26,29-33,37-38H,1H3 |
Clave InChI |
CUJOMOBZUHNQJD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |
SMILES canónico |
CC1=C(C(=O)C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |
Sinónimos |
dynemicin Q |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)